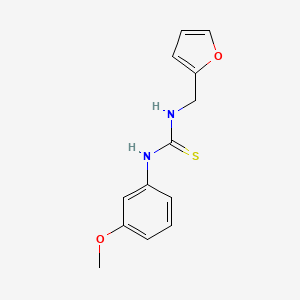![molecular formula C12H13ClO3 B4973399 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4973399.png)
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde, also known as CPMBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is not fully understood. However, it has been suggested that the presence of the chloro and methoxy groups in the benzaldehyde ring may contribute to its biological activity. Additionally, the isobutylene oxide group may play a role in the compound's reactivity and selectivity.
Biochemical and Physiological Effects:
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been shown to exhibit anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). However, the exact biochemical and physiological effects of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is its high selectivity for certain reactions, which makes it a useful reagent in organic synthesis. Additionally, its anti-inflammatory and anti-tumor properties make it a potential candidate for drug development. However, one limitation of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is its limited solubility in certain solvents, which may affect its reactivity in certain reactions.
Orientations Futures
There are several future directions for the study of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde. One potential area of research is the development of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde-based drugs for the treatment of inflammatory and tumor-related diseases. Another area of research is the synthesis of functional materials using 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde as a building block. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde may provide insights into its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with isobutylene oxide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been shown to exhibit anti-inflammatory and anti-tumor properties. In material science, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been used as a building block for the synthesis of functional materials. In organic synthesis, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
3-chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTYUJWHNCMSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4973326.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)
![5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973354.png)
![2,4-dichloro-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4973357.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4973362.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4973369.png)
![N-[2-(methylthio)ethyl]-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4973377.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4973384.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4973393.png)
![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)
![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)